7-(Bromomethyl)isoquinoline hydrobromide

Lipophilicity Drug Design Physicochemical Properties

Critical intermediate for TRPC6 inhibitor synthesis (WO 2020/210597 A1). Its precise 7-substitution ensures correct molecular geometry for target binding in FSGS and diabetic nephropathy research. The hydrobromide salt enhances stability and solubility vs. free base, ensuring reproducible yields in automated synthesis. ≥95% HPLC purity. Store at RT. For research use only.

Molecular Formula C10H9Br2N
Molecular Weight 302.997
CAS No. 1203372-02-4
Cat. No. B598468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Bromomethyl)isoquinoline hydrobromide
CAS1203372-02-4
Molecular FormulaC10H9Br2N
Molecular Weight302.997
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN=C2)CBr.Br
InChIInChI=1S/C10H8BrN.BrH/c11-6-8-1-2-9-3-4-12-7-10(9)5-8;/h1-5,7H,6H2;1H
InChIKeyILUMYCASODISJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Bromomethyl)isoquinoline hydrobromide (CAS 1203372-02-4): A Regiospecific Isoquinoline Intermediate for Targeted TRPC6 Inhibitor Synthesis and Neurological Drug Development


7-(Bromomethyl)isoquinoline hydrobromide is a heterocyclic organic compound belonging to the isoquinoline derivatives class. Its molecular formula is C10H9Br2N, with a molecular weight of approximately 303.00 g/mol . It is characterized by a bromomethyl group at the 7-position of the isoquinoline ring, presented as a stable hydrobromide salt. This compound serves as a versatile building block in organic synthesis, particularly in the preparation of benzimidazole derivatives that act as TRPC6 inhibitors . Its high purity (typically ≥95% by HPLC) and well-defined regiospecificity make it a critical intermediate for medicinal chemistry programs targeting neurological disorders and other therapeutic areas.

Why 7-(Bromomethyl)isoquinoline hydrobromide (CAS 1203372-02-4) Cannot Be Simply Replaced by Its Regioisomers or Free Base in Critical Synthetic Pathways


Substituting 7-(bromomethyl)isoquinoline hydrobromide with other bromomethylisoquinoline regioisomers (e.g., 1-, 3-, 4-, 5-, 6-, or 8-substituted) or the free base form is chemically invalid for applications requiring specific spatial orientation, as the substitution pattern directly dictates downstream molecular geometry and target binding. Furthermore, the hydrobromide salt form offers distinct advantages in solubility and stability compared to the free base, influencing reaction yields and purification workflows . The compound's role as a key intermediate in patented TRPC6 inhibitor syntheses [1] underscores that its specific regio- and salt-form identity is non-negotiable for achieving the desired pharmacological profile, as evidenced by the quantitative data below.

Quantitative Differentiation of 7-(Bromomethyl)isoquinoline hydrobromide (CAS 1203372-02-4): Head-to-Head Comparisons vs. Regioisomers and Free Base


Lipophilicity (LogP) as a Differentiator: 7-Position Substitution Yields Lower LogP Compared to 1- and 8-Regioisomers

The lipophilicity of 7-(bromomethyl)isoquinoline hydrobromide, as measured by LogP, is lower than that of its 1- and 8-substituted regioisomers. This difference in partition coefficient can significantly influence solubility, membrane permeability, and ultimately, the pharmacokinetic profile of final drug candidates derived from these intermediates . Specifically, the 7-isomer hydrobromide salt exhibits a LogP of 2.52, compared to 3.13 for the 1-isomer free base and 4.09 for the 8-isomer hydrobromide salt .

Lipophilicity Drug Design Physicochemical Properties

Salt Form Advantage: Hydrobromide Salt Enables Ambient Storage and Handling, a Key Procurement Differentiator

The hydrobromide salt of 7-(bromomethyl)isoquinoline offers superior handling and storage stability compared to the free base form. Vendor specifications indicate that 7-(bromomethyl)isoquinoline hydrobromide can be stored at room temperature (RT) without special precautions . In contrast, the free base form (CAS 158654-75-2) may require more stringent storage conditions due to the reactive nature of the bromomethyl group. This difference reduces logistical complexity and cost for procurement and inventory management.

Stability Procurement Salt Form

Market Accessibility and Cost Efficiency: Competitive Pricing and High Purity Standard Offer Clear Procurement Value

Procurement data shows that 7-(bromomethyl)isoquinoline hydrobromide is available with a standardized purity of ≥95% (HPLC) across multiple vendors . Pricing for research quantities is competitive: for example, 250 mg is offered at $223.90 . While direct price comparison with other regioisomers is complex due to varying market dynamics, the widespread availability and consistent purity of the 7-isomer hydrobromide salt reduce sourcing risks and ensure reliable supply for ongoing research programs.

Procurement Cost Analysis Purity

Validated Role in Patented TRPC6 Inhibitor Synthesis: A Critical Intermediate with Documented Utility

7-(Bromomethyl)isoquinoline is explicitly cited as a key synthetic intermediate for the preparation of benzimidazole derivatives that function as TRPC6 inhibitors, as disclosed in patent WO 2020/210597 A1 [1]. This patent-protected application provides a clear, verifiable use-case that distinguishes it from other bromomethylisoquinoline regioisomers lacking such documented utility. The compound's incorporation into a defined synthetic route for a therapeutically relevant target class substantiates its value in medicinal chemistry.

TRPC6 Inhibitor Patent Intermediate

Optimal Application Scenarios for 7-(Bromomethyl)isoquinoline hydrobromide (CAS 1203372-02-4) Based on Differentiated Evidence


Synthesis of TRPC6 Inhibitor Benzimidazole Derivatives for Renal and Pulmonary Disease Research

Utilize 7-(bromomethyl)isoquinoline hydrobromide as a key alkylating agent in the multi-step synthesis of benzimidazole-based TRPC6 inhibitors. The compound's specific 7-substitution pattern is essential for constructing the correct molecular geometry required for TRPC6 binding, as validated in patent WO 2020/210597 A1 [1]. This application is directly relevant to research on focal segmental glomerulosclerosis (FSGS), diabetic nephropathy, and pulmonary hypertension.

Medicinal Chemistry Campaigns Targeting Neurological Disorders Requiring Isoquinoline Scaffolds

Employ 7-(bromomethyl)isoquinoline hydrobromide as a versatile building block for the synthesis of novel isoquinoline-based ligands. Its lower LogP (2.52) compared to other regioisomers may be advantageous for designing compounds with improved central nervous system (CNS) penetration or reduced lipophilicity-related toxicity. The stable hydrobromide salt form facilitates handling in automated synthesis platforms.

Academic and Industrial Organic Synthesis Requiring High-Purity, Stable Bromomethylating Agents

Select 7-(bromomethyl)isoquinoline hydrobromide for nucleophilic substitution and cross-coupling reactions where regiospecificity is paramount. The compound's ≥95% HPLC purity and room temperature storage stability ensure consistent reaction outcomes and simplify laboratory logistics, making it a reliable choice for both small-scale methodology development and larger-scale library production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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